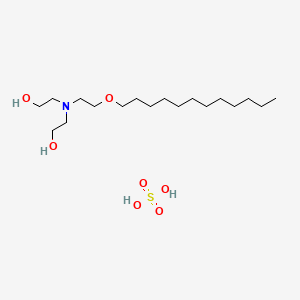
Triethanolamine lauryl ether sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethanolamine lauryl ether sulfate is a widely recognized anionic surfactant. It is known for its ability to produce stable foams, excellent cleaning capabilities, and efficient emulsification. This compound is mild and environmentally friendly, making it a preferred ingredient in various industries, particularly in cleaning and personal care products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethanolamine lauryl ether sulfate is synthesized through the esterification of lauryl alcohol with sulfuric acid, followed by neutralization with triethanolamine . The reaction conditions typically involve controlled temperatures and the use of a continuous reactor system, such as a falling film reactor, to ensure efficient production.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of ethylene oxide and aqueous ammonia to produce triethanolamine, which is then reacted with lauryl sulfate . The process is optimized to control the stoichiometry of the reactants, ensuring high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Triethanolamine lauryl ether sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonates.
Reduction: This reaction can reduce the sulfate group to a hydroxyl group.
Substitution: This reaction can involve the replacement of the sulfate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include sulfonates, hydroxyl derivatives, and substituted ethers, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Triethanolamine lauryl ether sulfate has a wide range of scientific research applications:
Mecanismo De Acción
Triethanolamine lauryl ether sulfate acts as a surfactant by reducing the surface tension of aqueous solutions. This allows it to emulsify oils and solubilize hydrophobic compounds. The triethanolamine component neutralizes the electrical charge of the molecule, enhancing its water solubility and hydrophilic character . The lauryl ether sulfate component provides the hydrophobic tail that interacts with oils and dirt, allowing for their removal from surfaces.
Comparación Con Compuestos Similares
Similar Compounds
Sodium lauryl sulfate: Another widely used surfactant with similar foaming and cleaning properties.
Ammonium lauryl sulfate: Similar in function but with different solubility and stability characteristics.
Cocamidopropyl betaine: A milder surfactant often used in combination with other surfactants to enhance performance.
Uniqueness
Triethanolamine lauryl ether sulfate is unique due to its combination of mildness, environmental friendliness, and excellent foaming and cleaning capabilities. Its near-neutral pH and non-irritating properties make it suitable for use in products designed for sensitive skin, such as children’s shampoos and detergents .
Propiedades
Número CAS |
27028-82-6 |
|---|---|
Fórmula molecular |
C18H41NO7S |
Peso molecular |
415.6 g/mol |
Nombre IUPAC |
2-[2-dodecoxyethyl(2-hydroxyethyl)amino]ethanol;sulfuric acid |
InChI |
InChI=1S/C18H39NO3.H2O4S/c1-2-3-4-5-6-7-8-9-10-11-17-22-18-14-19(12-15-20)13-16-21;1-5(2,3)4/h20-21H,2-18H2,1H3;(H2,1,2,3,4) |
Clave InChI |
ALOVPZWOOLXQEU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOCCN(CCO)CCO.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


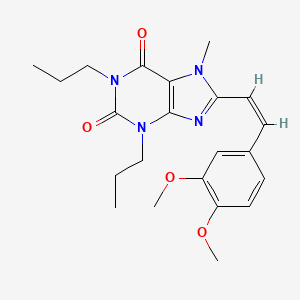
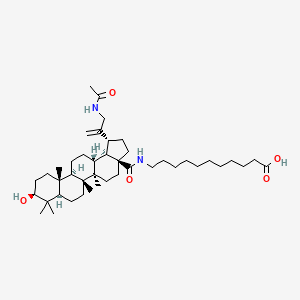
![4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid](/img/structure/B12736226.png)
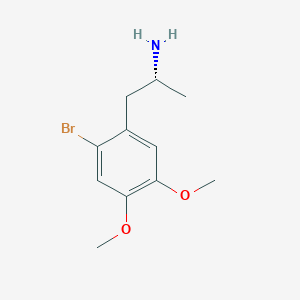


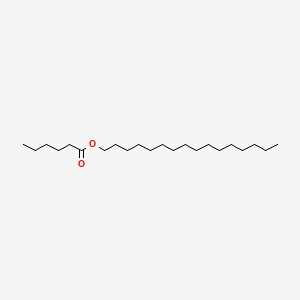
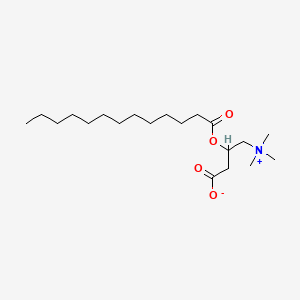
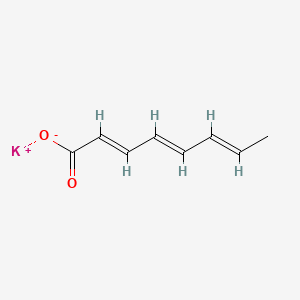

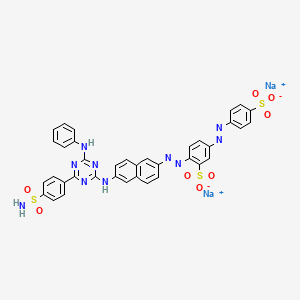
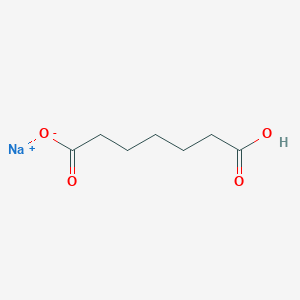

![2-(2,3-diphenylpyrrolo[1,2-a]benzimidazol-4-yl)-N,N-diethylethanamine;sulfuric acid](/img/structure/B12736286.png)
